Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
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Overview
Description
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by a benzoate group attached to a hydroxypropynyl moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate typically involves the esterification of 3-(3-hydroxyprop-1-ynyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The triple bond in the propynyl group can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.
Substitution: Sodium methoxide, methanol, reflux conditions.
Major Products
Oxidation: Methyl 3-(3-oxoprop-1-ynyl)benzoate.
Reduction: Methyl 3-(3-hydroxyprop-1-enyl)benzoate or Methyl 3-(3-hydroxypropyl)benzoate.
Substitution: Methyl 3-(3-substituted-prop-1-ynyl)benzoate.
Scientific Research Applications
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in biochemical pathways. The hydroxypropynyl group may play a role in binding to these targets, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-hydroxyprop-1-enyl)benzoate: Similar structure but with a double bond instead of a triple bond.
Methyl 3-(3-hydroxypropyl)benzoate: Similar structure but with a single bond instead of a triple bond.
Methyl 3-(3-oxoprop-1-ynyl)benzoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Uniqueness
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is unique due to the presence of both a hydroxy group and a triple bond in the propynyl moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 3-(3-hydroxyprop-1-ynyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCZFVYRCHQNLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C#CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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